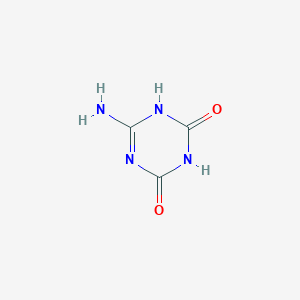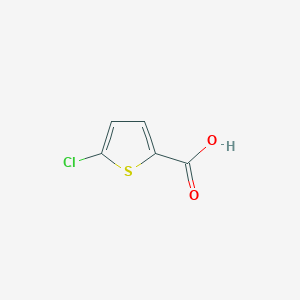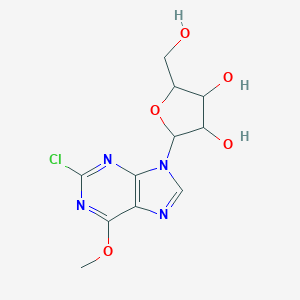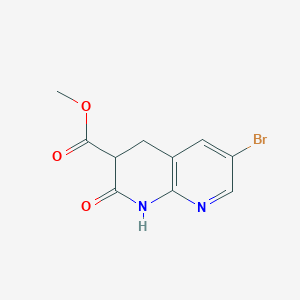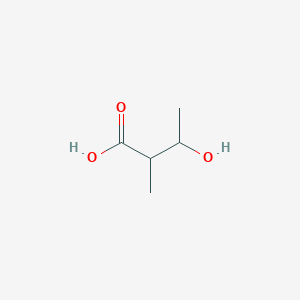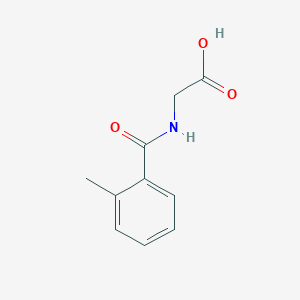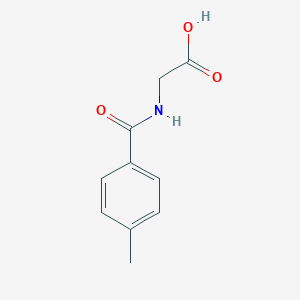
1-(4-Cyanophenyl)guanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of guanidine derivatives, including 1-(4-Cyanophenyl)guanidine, involves several methodologies. One approach is the radical synthesis of guanidines from N-acyl cyanamides, which has been demonstrated as a flexible method for accessing guanidine compounds through radical cascade cyclization reactions (Larraufie et al., 2010). Another method involves the cyclocondensation reactions of N-amidinyliminium ions for the synthesis of polycyclic guanidines, highlighting the versatility of guanidine synthesis (Overman & Wolfe, 2001).
Molecular Structure Analysis
The molecular structure of guanidine derivatives plays a crucial role in their reactivity and potential applications. Guanidines can form stable hydrogen bonds due to their proton donor and acceptor sites, influencing their structural characteristics and interactions with other molecules. Advanced structural analyses, such as X-ray crystallography, have been employed to determine the precise geometries of these compounds (Qi et al., 2003).
Chemical Reactions and Properties
Guanidine derivatives participate in a wide range of chemical reactions, serving as intermediates in the synthesis of more complex molecules. Their reactivity includes participation in cycloadditions, nucleophilic substitutions, and as catalysts in various organic transformations. For instance, guanidines have been utilized as efficient catalysts in asymmetric Michael reactions, showcasing their chemical versatility (Yu et al., 2009).
Physical Properties Analysis
The physical properties of 1-(4-Cyanophenyl)guanidine, such as solubility, melting point, and stability, are influenced by its molecular structure. Guanidines generally exhibit good solubility in polar solvents due to their ability to form hydrogen bonds, which is essential for their application in various chemical processes.
Chemical Properties Analysis
The chemical properties of 1-(4-Cyanophenyl)guanidine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in its applications. The guanidine functional group is known for its strong basicity, which enables it to act as a nucleophile in many chemical reactions. This property is crucial for its role in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry (Alonso-Moreno et al., 2014).
Wissenschaftliche Forschungsanwendungen
Drug Discovery : Guanidine-containing compounds are potential candidates in drug discovery, particularly for central nervous system disorders, anti-inflammatory, anti-diabetic, and chemotherapeutic agents, as well as in cosmetics (Sączewski & Balewski, 2013). They also show promise in treating neurodegenerative diseases, as anti-inflammatory, anti-protozoal, anti-HIV, and anti-diabetic therapeutic options, though more data is needed for their widespread use (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Chemical Synthesis : Guanidine hydrochloride effectively catalyzes the one-pot synthesis of 1,4-dihydropyridines, offering high yields with minimal environmental impact (Cahyana, Ardiansah, & Aisy, 2020).
Cancer Research : Synthetic guanidine derivatives containing the 1,3-diphenylpropenone core are potent cytotoxic compounds against various human leukemia and melanoma cells, potentially aiding in the development of new cancer treatments (Estévez-Sarmiento et al., 2022).
Cardioprotective Applications : 4-substituted (benzo[b]thiophene-2-carbonyl)guanidines show strong inhibitory activity on Na+/H+ exchanger isoform-1 (NHE-1) and have cardioprotective efficacy, particularly in improving cardiac function and reducing infarct size against ischemia/reperfusion injury (Lee et al., 2005).
Organocatalysis and Coordination Compounds : Bicyclic guanidines have diverse applications in various areas of chemistry, including organocatalysis and coordination compounds, with potential for cross-stimulation across different areas (Coles, 2009).
Biomedical Applications : Advances in guanidine synthesis have enabled their use in diverse biological activities, such as DNA minor groove binders, kinase inhibitors, and 2-noradrenaline receptors antagonists (Selig, 2017); (Shaw, Grayson, & Rozas, 2015).
Nanotechnology : Magnetic nanoparticles Fe3O4-immobilized guanidine (MNPs-Guanidine) is a novel magnetically separable base nanocatalyst for various reactions, including Knoevenagel condensation, Michael addition, and cyclization (Rostami, Atashkar, & Gholami, 2013).
Chemical Syntheses : Metal-mediated catalytic addition of amines to carbodiimides offers an efficient, safe, and atom-economical alternative to classical guanidine syntheses (Alonso-Moreno et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGLZSKNFJBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589935 | |
| Record name | N''-(4-Cyanophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)guanidine | |
CAS RN |
5637-42-3 | |
| Record name | N-(4-Cyanophenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5637-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N''-(4-Cyanophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-cyanophenyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




